The compound can be sourced from various chemical suppliers, and its classification falls under organic chemistry, specifically within the category of heterocyclic compounds due to the presence of the azetidine ring. It is also noted for its functional groups, including a hydroxyl group and a methoxy group, which contribute to its reactivity and potential applications in research.
The synthesis of tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate typically involves several synthetic routes that can include:
For instance, one common synthetic route involves starting from readily available starting materials like tert-butyl 3-hydroxyazetidine-1-carboxylate, followed by specific reactions to introduce the methoxy group using methylating agents under basic conditions .
The molecular structure of tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 243.31 g/mol |
IUPAC Name | tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate |
InChI Key | LQJMGTRVYQEAFQ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)O |
tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate can participate in several types of chemical reactions:
These reactions are essential for modifying the compound for various applications in research and industry .
The mechanism of action for tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets. Its functional groups allow it to participate in biochemical pathways, potentially influencing enzyme activities and cellular processes. Detailed studies are required to clarify these interactions and their implications for biological activity .
The physical properties of tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate include:
Property | Value |
---|---|
Appearance | White solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include its reactivity towards oxidation, reduction, and substitution reactions, which are typical for compounds containing hydroxyl and carbonyl functionalities .
tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate has several significant applications:
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5